N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 422532-60-3
VCID: VC6197912
InChI: InChI=1S/C19H20ClN3S/c1-2-3-12-21-18-16-6-4-5-7-17(16)22-19(23-18)24-13-14-8-10-15(20)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,22,23)
SMILES: CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl
Molecular Formula: C19H20ClN3S
Molecular Weight: 357.9

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine

CAS No.: 422532-60-3

Cat. No.: VC6197912

Molecular Formula: C19H20ClN3S

Molecular Weight: 357.9

* For research use only. Not for human or veterinary use.

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine - 422532-60-3

Specification

CAS No. 422532-60-3
Molecular Formula C19H20ClN3S
Molecular Weight 357.9
IUPAC Name N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Standard InChI InChI=1S/C19H20ClN3S/c1-2-3-12-21-18-16-6-4-5-7-17(16)22-19(23-18)24-13-14-8-10-15(20)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,22,23)
Standard InChI Key JYOBAMJKKXFLJW-UHFFFAOYSA-N
SMILES CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl

Introduction

Structural and Physicochemical Properties

The molecular formula of N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine is C₁₉H₁₉ClN₃S, with a molecular weight of 364.89 g/mol. Key structural features include:

  • Quinazoline core: A bicyclic system comprising fused benzene and pyrimidine rings, known for its planar structure and ability to interact with biological targets via π-π stacking and hydrogen bonding .

  • 2-((4-Chlorobenzyl)thio) group: A thioether linkage connecting the quinazoline core to a 4-chlorobenzyl moiety, which enhances lipophilicity and may improve membrane permeability .

  • N-Butyl substituent: A four-carbon alkyl chain at position 4, which modulates solubility and pharmacokinetic properties .

Table 1: Physicochemical Properties of N-Butyl-2-((4-Chlorobenzyl)thio)quinazolin-4-amine

PropertyValue
Molecular FormulaC₁₉H₁₉ClN₃S
Molecular Weight364.89 g/mol
logP (Predicted)~4.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (N, S atoms)

The compound’s solubility is likely limited in aqueous media due to its hydrophobic groups, necessitating formulation strategies such as prodrug design or nanoparticle encapsulation .

Synthetic Pathways

While no explicit synthesis of N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine is documented, plausible routes can be extrapolated from analogous quinazoline derivatives :

Step 1: Formation of Quinazolin-4-amine Core

  • Starting Material: Anthranilic acid or its derivatives are condensed with nitriles or amides under acidic conditions to form the quinazolin-4(3H)-one intermediate.

  • Amination: The 4-oxo group is replaced with an amine via reaction with butylamine in the presence of phosphorus oxychloride (POCl₃) .

Table 2: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Quinazolinone FormationAnthranilic acid + Acetic anhydride, 120°C65–75
AminationButylamine, POCl₃, reflux50–60
Thioether Formation4-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C70–80

Biological Activities and Mechanisms

Antimicrobial Activity

Analogous compounds with thioether substituents show broad-spectrum antimicrobial activity. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives inhibit bacterial growth at MIC values of 8–32 µg/mL . The 4-chlorobenzyl group likely disrupts microbial cell membranes via hydrophobic interactions .

Anti-Inflammatory Effects

Quinazolines inhibit cyclooxygenase (COX-2) and NF-κB pathways, reducing prostaglandin synthesis and cytokine production . Molecular docking studies suggest that the thioether linkage stabilizes interactions with COX-2’s hydrophobic pocket .

Pharmacological Mechanisms

  • Enzyme Inhibition: The quinazoline core competitively binds to ATP-binding sites of kinases, blocking signal transduction .

  • DNA Interaction: Planar structure facilitates intercalation, impairing DNA replication and transcription .

  • Membrane Disruption: Hydrophobic substituents (e.g., N-butyl, 4-chlorobenzyl) compromise microbial cell membrane integrity .

Research Gaps and Future Directions

  • Synthetic Optimization: Improve yields via microwave-assisted synthesis or catalytic methods .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Use proteomic approaches to identify novel biological targets.

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